Pyridine-N-oxide

Basicity pKa Acid-Base Chemistry

Researchers requiring selective pyridine 4-functionalization often face poor regioselectivity with pyridine. Pyridine-N-oxide (CAS 694-59-7) solves this via N-oxide push-pull electronics, enabling exclusive C4 electrophilic substitution for kinase inhibitor scaffolds. • Exclusive 4-position reactivity vs. pyridine's 3-position bias-eliminates isomer separation. • Rh(III)-catalyzed C2-selective C-H activation unattainable with parent pyridine. • Enhanced organocatalysis via α-effect-enables mild thiosemicarbazide synthesis. Supplied with rigorous QC documentation for batch-to-batch consistency.

Molecular Formula C5H5NO
Molecular Weight 95.1 g/mol
CAS No. 694-59-7
Cat. No. B189474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-N-oxide
CAS694-59-7
Synonymspyridine N-oxide
pyridine N-oxide perchlorate
Molecular FormulaC5H5NO
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H
InChIKeyILVXOBCQQYKLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.51 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-N-oxide Profile & Procurement


Pyridine-N-oxide (CAS 694-59-7), with the molecular formula C₅H₅NO, is the N-oxidized derivative of pyridine and serves as a foundational heteroaromatic N-oxide scaffold. The introduction of the N-oxide functionality fundamentally alters the electronic character of the pyridine ring through a strong push-pull electron effect, enabling reactivity that is inaccessible to the parent pyridine [1]. This unique electronic profile allows the compound to function as an ambivalent species, capable of engaging with both nucleophilic and electrophilic reagents, and renders it a versatile intermediate in organic synthesis [2].

Pyridine-N-oxide Selection Rationale


Despite superficial structural similarities within the class of heteroaromatic N-oxides, pyridine-N-oxide exhibits distinct physical and chemical properties that preclude simple, performance-equivalent substitution. For instance, the unsubstituted pyridine-N-oxide demonstrates a substantially different basicity profile compared to its parent pyridine and can act as a far more potent catalyst than pyridines for certain transformations, a difference not correlated with basicity alone [1]. Furthermore, its reactivity and selectivity in metal-catalyzed processes are unique compared to pyridine [2], and its dipole moment and consequent intermolecular interactions differ significantly from other N-oxides like trimethylamine N-oxide . These quantifiable divergences directly impact performance in specific synthetic routes, catalytic cycles, and material applications, making a rigorous, data-driven selection process essential for scientific and industrial users.

Pyridine-N-oxide Comparative Evidence


Basicity Compared to Pyridine

The basicity of pyridine-N-oxide is significantly lower than that of its parent compound, pyridine. This difference is crucial for applications where a weaker base is required or where protonation state influences reactivity .

Basicity pKa Acid-Base Chemistry

Dipole Moment vs. Pyridine

The introduction of the N-oxide group dramatically alters the molecular dipole moment, a fundamental physical property that influences solubility, chromatographic behavior, and intermolecular interactions [1].

Dipole Moment Physical Chemistry Microwave Spectroscopy

Catalytic Activity in Thiosemicarbazide Formation

Pyridine-N-oxides function as much stronger catalysts than pyridines for the formation of organophosphorus thiosemicarbazides. This enhanced catalytic activity cannot be explained by differences in basicity alone, indicating a unique mechanistic role [1].

Catalysis Organophosphorus Reaction Kinetics

C-H Functionalization Selectivity vs. Pyridine

In Rh(III)-catalyzed oxidative (4+2) annulation reactions, pyridine-N-oxide substrates exhibit higher overall reactivity and superior C(2)-site selectivity compared to their pyridine counterparts. This is attributed to stronger directing group interaction with the Rh catalyst and distinct energetic barriers for C-H activation and alkyne insertion steps [1].

C-H Activation Rhodium Catalysis Site-Selectivity

Electrophilic Substitution Regioselectivity

The N-oxide functionality in pyridine-N-oxide completely inverts the normal regioselectivity of electrophilic aromatic substitution compared to pyridine. While pyridine undergoes nitration with extreme difficulty at the 3-position, pyridine-N-oxide is readily nitrated at the 4-position [1].

Regioselectivity Electrophilic Substitution Nitration

Pyridine-N-oxide Application Scenarios


4-Substituted Pyridine Synthesis

Pyridine-N-oxide is the preferred starting material for synthesizing 4-substituted pyridines. Unlike pyridine, which undergoes electrophilic substitution at the 3-position under forcing conditions, the N-oxide is readily and selectively functionalized at the 4-position [1]. This makes it an essential building block in medicinal chemistry for introducing substituents at the pyridine 4-position, a common motif in kinase inhibitors and other bioactive molecules.

C2-Selective C-H Functionalization

In Rh(III)-catalyzed C-H activation/annulation sequences, pyridine-N-oxide is the substrate of choice when high reactivity and C2-selectivity are paramount. Using pyridine leads to slower reactions and poor regioselectivity, complicating purification and reducing yield [2]. Pyridine-N-oxide overcomes these limitations, enabling efficient synthesis of complex, C2-functionalized heterocycles relevant to materials science and drug discovery.

α-Effect Nucleophilic Catalysis

For specific organocatalytic transformations, such as the formation of organophosphorus thiosemicarbazides, pyridine-N-oxides are significantly more active catalysts than pyridines [3]. This superior activity is attributed to the α-effect of the N-oxide oxygen. Researchers and process chemists should select pyridine-N-oxide when this enhanced nucleophilic catalysis is required to achieve practical reaction rates or when the use of a strong base (like pyridine) is incompatible with other functional groups.

Coordination Chemistry & Crystal Engineering

With a dipole moment (4.13 D) nearly double that of pyridine (2.20 D) [4], pyridine-N-oxide engages in stronger dipole-dipole and hydrogen-bonding interactions. This property is strategically exploited in the design of coordination polymers and the engineering of crystal lattices, where it can serve as a terminal ligand to metal centers or as a supramolecular synthon to direct solid-state packing, offering distinct advantages over less polar pyridine-based ligands.

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